molecular formula C9H6FNO4 B12932635 Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Cat. No.: B12932635
M. Wt: 211.15 g/mol
InChI Key: IHQHAJRSGJOKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, an oxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The fluorine atom and other substituents on the oxazole ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate: This compound has a similar structure but with the fluorine atom and carboxylate group positioned differently.

    Methyl 2-(7-fluoro-3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)acetate: Another related compound with variations in the ring structure and substituents.

Uniqueness

Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H6FNO4/c1-14-8(12)4-2-3-5(10)7-6(4)11-9(13)15-7/h2-3H,1H3,(H,11,13)

InChI Key

IHQHAJRSGJOKGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.